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molecular formula C11H15NaO8S B1612983 Hykinone CAS No. 6147-37-1

Hykinone

Cat. No. B1612983
M. Wt: 330.29 g/mol
InChI Key: SRPZAZGARCFWTO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808602

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C(O)=C(CN)C(CO)=CN=1.Cl.Cl.[CH3:15][C:16]1(S([O-])(=O)=O)[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH2:17]1.O.O.O.[Na+]>O>[CH3:15][C:16]1[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH:17]=1 |f:0.1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
CC1(CC(=O)C=2C=CC=CC2C1=O)S(=O)(=O)[O-].O.O.O.[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After a few minutes of stirring at a temperature of 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white crystalline precipitate formed
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with a few milliliters of ice cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 40°-45° C. until constant weight

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)C=2C=CC=CC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04808602

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C(O)=C(CN)C(CO)=CN=1.Cl.Cl.[CH3:15][C:16]1(S([O-])(=O)=O)[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH2:17]1.O.O.O.[Na+]>O>[CH3:15][C:16]1[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH:17]=1 |f:0.1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
CC1(CC(=O)C=2C=CC=CC2C1=O)S(=O)(=O)[O-].O.O.O.[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After a few minutes of stirring at a temperature of 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white crystalline precipitate formed
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with a few milliliters of ice cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 40°-45° C. until constant weight

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)C=2C=CC=CC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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